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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

the near-infrared (NIR) cyanine dye, IR-806, in single-molecule imaging techniques. The

information is tailored for researchers in cell biology, biophysics, and pharmacology, aiming to

leverage the benefits of NIR imaging for high-resolution studies of molecular dynamics and

interactions.

Introduction to IR-806 Dye for Single-Molecule
Imaging
IR-806 is a water-soluble, near-infrared fluorescent dye with an absorption maximum around

806 nm.[1] Its emission in the NIR spectrum offers significant advantages for single-molecule

imaging, primarily by reducing background autofluorescence from biological samples, which is

a common challenge when using visible-light fluorophores.[2] This property allows for a higher

signal-to-noise ratio, which is critical for the precise localization of single molecules in

techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Single-Particle

Tracking (SPT).

Key Features of IR-806:

Near-Infrared Emission: Minimizes cellular autofluorescence, leading to improved image

contrast.[2]
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Water Solubility: Facilitates straightforward handling and conjugation in aqueous buffers.[1]

Amine-Reactivity: Available as an N-hydroxysuccinimide (NHS) ester, allowing for covalent

labeling of primary amines on proteins and other biomolecules.[3][4]

Quantitative Photophysical Properties
The performance of a fluorophore in single-molecule localization microscopy (SMLM) is

determined by several key photophysical parameters. While comprehensive quantitative data

for IR-806 in a standardized STORM buffer is not extensively documented in publicly available

literature, the following table summarizes its general properties and provides a comparison with

the commonly used far-red dye, Alexa Fluor 647, to offer a reference point for experimental

design.
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Property IR-806
Alexa Fluor 647 (for
comparison)

References

Absorption Maximum

(λ_max)
~806 nm ~650 nm [1]

Emission Maximum

(λ_em)
>820 nm ~668 nm [1]

Molar Extinction

Coefficient
Not widely reported ~270,000 cm⁻¹M⁻¹

General knowledge

from manufacturer

specifications

Quantum Yield
Not widely reported

for SMLM conditions

~0.33 (in aqueous

buffer)

General knowledge

from manufacturer

specifications

Photon Budget Not widely reported

High, enabling

multiple switching

cycles

[5]

Blinking

Characteristics

Not extensively

characterized for

SMLM

Known to exhibit

robust photoswitching

in thiol-containing

buffers, suitable for

dSTORM

[5]

Photostability
Generally considered

photostable

High photostability, a

key reason for its

widespread use in

SMLM

[6]

Experimental Protocols
Antibody and Protein Labeling with IR-806 NHS Ester
This protocol describes the conjugation of IR-806 NHS ester to primary amines on antibodies

or other proteins.

Materials:
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IR-806 NHS ester

Antibody or protein of interest (in an amine-free buffer, e.g., PBS)

Anhydrous Dimethylsulfoxide (DMSO)

Sodium bicarbonate buffer (1 M, pH 8.3-8.5)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare the Antibody/Protein Solution:

Dissolve or dilute the antibody/protein in PBS to a concentration of 1-10 mg/mL.

Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the

pH to 8.3-8.5.[7]

Prepare the IR-806 NHS Ester Stock Solution:

Immediately before use, dissolve the IR-806 NHS ester in anhydrous DMSO to a

concentration of 10 mg/mL.

Conjugation Reaction:

Add the IR-806 NHS ester solution to the protein solution at a molar ratio of 5:1 to 20:1

(dye:protein).[8] The optimal ratio should be determined empirically for each protein.

Incubate the reaction for 1 hour at room temperature, protected from light.[4]

Purification of the Conjugate:

Separate the labeled protein from unconjugated dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[7]
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Collect the fractions containing the fluorescently labeled protein, which will elute in the

void volume.

Characterization (Optional but Recommended):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and ~806 nm (for IR-806).
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Caption: Workflow for IR-806 NHS ester conjugation to proteins.

Single-Particle Tracking (SPT) of Epidermal Growth
Factor Receptor (EGFR) in Live Cells
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This protocol provides a general framework for using IR-806 labeled ligands to study the

dynamics of membrane receptors, such as EGFR, on the surface of living cells.

Materials:

Cells expressing the receptor of interest (e.g., A431 cells for EGFR)

IR-806 labeled ligand (e.g., EGF-IR-806)

Live-cell imaging buffer (e.g., phenol red-free DMEM with HEPES)

Total Internal Reflection Fluorescence (TIRF) microscope equipped with an 808 nm laser

and a sensitive EMCCD or sCMOS camera.

Procedure:

Cell Culture and Plating:

Culture cells to ~70-80% confluency.

Plate cells on glass-bottom dishes suitable for TIRF microscopy and allow them to adhere

overnight.

Labeling:

Wash the cells with pre-warmed imaging buffer.

Incubate the cells with a low concentration (pM to nM range) of IR-806 labeled ligand in

imaging buffer for a time sufficient to achieve sparse labeling. The optimal concentration

and time should be determined empirically.

Wash the cells gently with imaging buffer to remove unbound ligands.

Imaging:

Mount the dish on the TIRF microscope.
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Illuminate the sample with the 808 nm laser in TIRF mode to excite the IR-806
fluorophores.

Acquire a time-lapse series of images at a high frame rate (e.g., 50-100 Hz) to capture the

dynamics of single molecules.

Data Analysis:

Use single-particle tracking software to detect and track the movement of individual

fluorescent spots over time.

Analyze the trajectories to extract quantitative information such as diffusion coefficients,

confinement radii, and binding kinetics.
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Click to download full resolution via product page

Caption: Workflow for single-particle tracking of EGFR with IR-806.

STORM Imaging of the Actin Cytoskeleton
This protocol outlines the steps for performing dSTORM imaging of the actin cytoskeleton in

fixed cells using IR-806-phalloidin.

Materials:

Fixed cells on coverslips

IR-806-phalloidin conjugate

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)

STORM imaging buffer (e.g., a buffer containing an oxygen scavenging system and a thiol,

such as glucose oxidase/catalase and mercaptoethylamine).[5]

STORM-capable microscope with an 808 nm laser for excitation.

Procedure:

Cell Fixation and Permeabilization:

Fix cells with 4% paraformaldehyde in PBS for 10 minutes.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

Labeling:

Block the cells with 3% BSA in PBS for 30 minutes.

Incubate the cells with IR-806-phalloidin (at a suitable concentration, typically in the nM

range) in blocking buffer for 20-60 minutes at room temperature.
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Wash the cells extensively with PBS.

STORM Imaging:

Mount the coverslip on the microscope slide with a drop of STORM imaging buffer.

Illuminate the sample with high-intensity 808 nm laser light to induce photoswitching of the

IR-806 molecules.

Acquire a long sequence of images (typically 10,000-100,000 frames) at a high frame rate.

Image Reconstruction:

Use SMLM analysis software to localize the center of each single-molecule fluorescence

event in each frame with high precision.

Reconstruct the final super-resolution image from the accumulated localizations.
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Caption: Workflow for STORM imaging of the actin cytoskeleton.

Application Example: Investigating EGFR Signaling
Dynamics
Single-molecule tracking of IR-806 labeled EGF can provide unprecedented insights into the

initial steps of EGFR signaling. By tracking the movement of individual EGF molecules on the

cell surface, researchers can directly observe receptor dimerization, a critical step in receptor

activation.[9][10]

Signaling Pathway Overview:
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The binding of EGF to EGFR induces a conformational change in the receptor, leading to the

formation of EGFR dimers. This dimerization brings the intracellular kinase domains of the two

receptors into close proximity, allowing for trans-autophosphorylation and the initiation of

downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[11]
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EGF-EGFR Complex

Binding

EGFR Monomer

EGFR Dimer
(Activated)

Dimerization

Autophosphorylation

Downstream Signaling
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Caption: Simplified EGFR signaling pathway initiation.

By analyzing the trajectories of EGF-IR-806, researchers can quantify the diffusion of

monomeric and dimeric receptor complexes, determine the kinetics of dimer formation, and

investigate how these dynamics are altered by drug candidates, providing valuable information

for drug development.
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IR-806 presents a valuable tool for single-molecule imaging, particularly for applications where

cellular autofluorescence is a limiting factor. While more extensive characterization of its

photophysical properties under SMLM conditions is needed, the protocols and application

examples provided here offer a solid foundation for researchers to begin exploring the potential

of this near-infrared dye in their own single-molecule studies. The ability to visualize molecular

processes with high spatial and temporal resolution in the NIR window opens up new avenues

for understanding complex biological systems and for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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